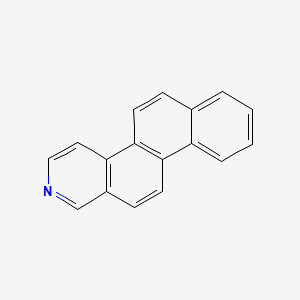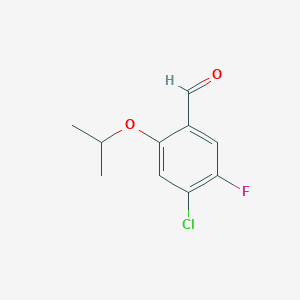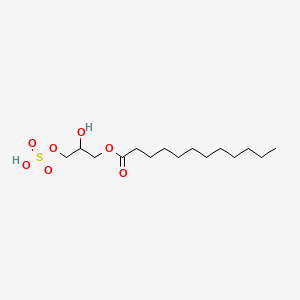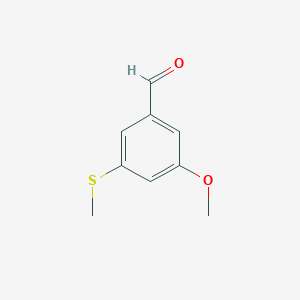
Pomalidomide-5'-PEG2-propargyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pomalidomide-5’-PEG2-propargyl is a derivative of pomalidomide, an immunomodulatory drug. This compound is designed to enhance the solubility and bioavailability of pomalidomide by attaching a polyethylene glycol (PEG) linker and a propargyl group. The addition of the PEG linker improves the pharmacokinetic properties, making it more suitable for various biomedical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pomalidomide-5’-PEG2-propargyl involves several steps:
Synthesis of Pomalidomide: Pomalidomide is synthesized by reacting nitro phthalic acid with 3-amino piperidine-2,6-dione in the presence of a coupling agent and a suitable solvent.
Attachment of PEG Linker: The PEG linker is attached to pomalidomide through a series of reactions involving the activation of the carboxyl group of PEG and subsequent coupling with the amino group of pomalidomide.
Introduction of Propargyl Group:
Industrial Production Methods
The industrial production of Pomalidomide-5’-PEG2-propargyl follows a similar multi-step process but is optimized for large-scale production. This involves continuous flow synthesis, which allows for better control over reaction conditions, higher yields, and improved safety .
Analyse Des Réactions Chimiques
Types of Reactions
Pomalidomide-5’-PEG2-propargyl undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the propargyl group.
Reduction: Reduction reactions can occur at the nitro group of the pomalidomide moiety.
Substitution: The propargyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of Pomalidomide-5’-PEG2-propargyl, which can be further utilized in biomedical research and drug development .
Applications De Recherche Scientifique
Pomalidomide-5’-PEG2-propargyl has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of protein interactions and cellular processes.
Medicine: Investigated for its potential in drug delivery systems and targeted therapies.
Industry: Utilized in the development of new materials and nanotechnology.
Mécanisme D'action
Pomalidomide-5’-PEG2-propargyl exerts its effects through multiple mechanisms:
Immunomodulation: Enhances T cell and natural killer cell-mediated immunity.
Antineoplastic Activity: Inhibits the proliferation and induces apoptosis of tumor cells.
Protein Degradation: Targets specific proteins for degradation through the proteasome pathway
Comparaison Avec Des Composés Similaires
Similar Compounds
Thalidomide: The parent compound with similar immunomodulatory properties.
Lenalidomide: Another derivative with enhanced potency and reduced toxicity.
Pomalidomide: The base compound without the PEG linker and propargyl group.
Uniqueness
Pomalidomide-5’-PEG2-propargyl stands out due to its improved solubility and bioavailability, making it more effective in various biomedical applications compared to its analogs .
Propriétés
Formule moléculaire |
C20H21N3O6 |
|---|---|
Poids moléculaire |
399.4 g/mol |
Nom IUPAC |
2-(2,6-dioxopiperidin-3-yl)-5-[2-(2-prop-2-ynoxyethoxy)ethylamino]isoindole-1,3-dione |
InChI |
InChI=1S/C20H21N3O6/c1-2-8-28-10-11-29-9-7-21-13-3-4-14-15(12-13)20(27)23(19(14)26)16-5-6-17(24)22-18(16)25/h1,3-4,12,16,21H,5-11H2,(H,22,24,25) |
Clé InChI |
XBGWCKMBBGWVLD-UHFFFAOYSA-N |
SMILES canonique |
C#CCOCCOCCNC1=CC2=C(C=C1)C(=O)N(C2=O)C3CCC(=O)NC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2Z)-2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]-N-(quinolin-8-yl)prop-2-enamide](/img/structure/B14761603.png)
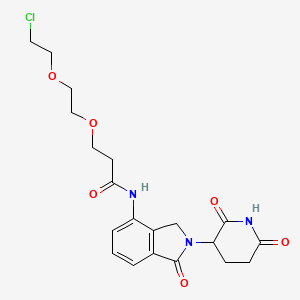

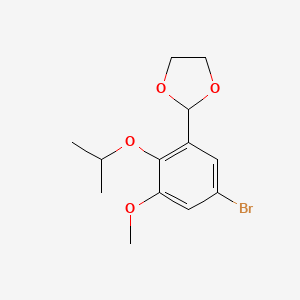


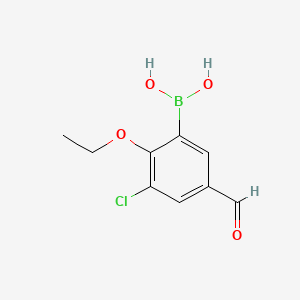
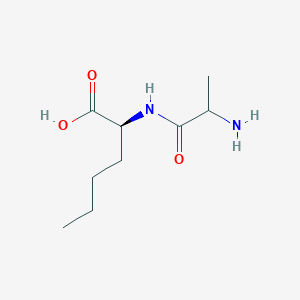
![(R)-1-[(R)-1-(Di-tert-butylphosphino)ethyl]-2-[2-(di-tertbutylphosphino)phenyl]ferrocene](/img/structure/B14761661.png)
